Nadolol D9

Description

BenchChem offers high-quality Nadolol D9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nadolol D9 including the price, delivery time, and more detailed information at info@benchchem.com.

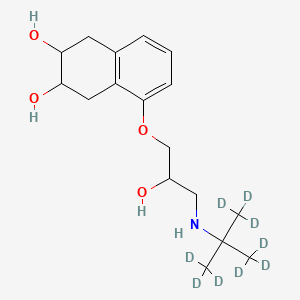

Structure

3D Structure

Properties

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Isotopic Purity of Nadolol D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Nadolol D9, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. This document details the available data on its purity, the methodologies used for its determination, and the relevant biological pathways of its non-deuterated counterpart.

Quantitative Data Summary

While specific certificates of analysis detailing the isotopic purity of Nadolol D9 are not publicly available from commercial suppliers, the chemical purity is often reported. The isotopic purity of deuterated compounds is a critical parameter, typically expected to be high for use as internal standards in quantitative analysis.

Table 1: Chemical Purity of Nadolol and its Deuterated Analog

| Compound | Supplier | Purity Specification | Method |

| Nadolol | MedChemExpress | 99.98% | HPLC |

| Nadolol D9 | MedChemExpress | 97.01% | Not Specified |

Table 2: Typical Isotopic Purity of Commercially Available Deuterated Standards

| Parameter | Typical Range | Notes |

| Isotopic Purity | >98% | This is a general expectation for commercially available deuterated compounds used as internal standards. The actual value can vary between batches and suppliers. |

| Deuterium Incorporation | >99% atom % D | This indicates the percentage of deuterium atoms at the specified labeled positions. |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Nadolol D9 is crucial for its application as an internal standard in pharmacokinetic studies and other quantitative analytical methods. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar molecule like Nadolol, derivatization is typically required to increase its volatility.

Sample Preparation and Derivatization:

-

Extraction: Nadolol and its deuterated analog are extracted from the biological matrix (e.g., serum, urine) using a solid-phase extraction (SPE) cartridge with a cross-linked styrene-divinyl benzene macroreticular resin.

-

Derivatization: The extracted analyte is then derivatized, for example, by silylation, to make it amenable to gas chromatography.

-

Analysis: The derivatized sample is injected into the GC-MS system.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a base-deactivated capillary column.

-

Mass Spectrometer: Operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions corresponding to Nadolol and Nadolol D9.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC-MS.

Sample Preparation:

-

Extraction: Similar to GC-MS, solid-phase extraction can be used to isolate the analyte from complex matrices.

-

Analysis: The extracted and reconstituted sample is injected into the LC-MS system.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column.

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is often used to accurately determine the mass-to-charge ratio of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a definitive method for determining the sites and extent of deuteration.

Sample Preparation:

-

The deuterated compound is dissolved in a suitable deuterated solvent.

Analysis:

-

¹H NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

-

Quantitative NMR (qNMR) can be used to determine the isotopic enrichment by comparing the integral of the residual proton signals to that of a known internal standard.

Signaling Pathway of Nadolol

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Caption: Nadolol's mechanism of action.

This guide provides a foundational understanding of the isotopic purity of Nadolol D9 for research and drug development professionals. While specific batch-to-batch isotopic purity data requires direct inquiry with suppliers, the methodologies and biological context provided herein offer a robust framework for its application.

Nadolol D9 chemical structure and formula.

This guide provides a comprehensive overview of the chemical, physical, and analytical properties of Nadolol D9, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. Designed for researchers, scientists, and drug development professionals, this document details its core characteristics, analytical applications, and the biochemical pathways associated with its non-deuterated counterpart.

Core Chemical and Physical Properties

Nadolol D9 is a synthetic, deuterated form of Nadolol where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Nadolol in biological matrices.

Chemical Structure and Formula

Chemical Formula: C₁₇H₁₈D₉NO₄[1][2]

Synonyms: 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, Anabet-d9, Corgard-d9[3][4]

Chemical Structure:

(Image Credit: Toronto Research Chemicals)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Nadolol D9 and its non-deuterated analogue, Nadolol, for comparison.

| Property | Nadolol D9 | Nadolol | Reference |

| Molecular Weight | 318.46 g/mol | 309.40 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | White crystalline powder | [6] |

| Purity | ≥98% (typical) | Conforms to USP/EP standards | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | Sparingly soluble in water | [6][7] |

| logP (Octanol/Water) | Not specified | 0.71 to 1.2 | [8] |

| MS/MS Transition (m/z) | 319.20 → 255.00 | 310.20 → 254.10 | [9][10] |

Mechanism of Action of Nadolol

As Nadolol D9 is chemically identical to Nadolol, barring isotopic substitution, it is presumed to have the same pharmacological mechanism. Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[8][11]

-

β1-Receptor Blockade: Primarily affects the heart, leading to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lowered blood pressure.[12]

-

β2-Receptor Blockade: Affects smooth muscle in the bronchi and blood vessels.[8]

-

Renin-Angiotensin System: Inhibition of β1 receptors in the kidneys reduces the release of renin, further contributing to its antihypertensive effect.[12]

The primary signaling pathway inhibited by Nadolol is the G-protein coupled receptor (GPCR) pathway linked to adenylyl cyclase.

Experimental Protocols

Nadolol D9 is primarily used as an internal standard (IS) for the quantification of Nadolol in biological samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Bioanalytical Method for Nadolol Quantification in Rat Plasma

This protocol is adapted from a validated HPLC-MS/MS method for determining Nadolol concentrations in rat plasma.[9][10][13]

A. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

-

Add 25 µL of Nadolol D9 internal standard working solution (concentration should be optimized for the expected analyte range).

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an HPLC vial for analysis.

B. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC System | Agilent or equivalent |

| Column | Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) |

| Column Temperature | 30°C |

| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: AcetonitrileRatio: 20:80 (A:B) v/v (Isocratic) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 15 µL |

| Total Run Time | 2.5 minutes |

| Mass Spectrometer | Triple Quadrupole MS/MS with ESI |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nadolol) | Q1: 310.20 m/z → Q3: 254.10 m/z |

| MRM Transition (Nadolol D9) | Q1: 319.20 m/z → Q3: 255.00 m/z |

Experimental and Logical Workflows

The use of Nadolol D9 as an internal standard is a critical component of the bioanalytical workflow, ensuring accuracy and precision by correcting for variations during sample processing and instrument analysis.

References

- 1. scbt.com [scbt.com]

- 2. Nadolol-d9 | CAS 1246820-10-9 | LGC Standards [lgcstandards.com]

- 3. omsynth.com [omsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nadolol (CAS 42200-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Nadolol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Nadolol? [synapse.patsnap.com]

- 13. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study (2023) | Narasimha Kanjarla [scispace.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Nadolol D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nadolol D9, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this compound.

Introduction

Nadolol D9 is a stable, non-radioactive, isotopically labeled form of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic substitution makes Nadolol D9 an ideal internal standard for quantitative analysis of Nadolol in biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The increased mass of Nadolol D9 allows for clear differentiation from the unlabeled drug, ensuring accurate quantification in pharmacokinetic and metabolic studies.

Physical and Chemical Properties

Table 1: General and Physical Properties

| Property | Nadolol | Nadolol D9 |

| Appearance | White to off-white solid | Off-white to light yellow solid[1] |

| Molecular Formula | C₁₇H₂₇NO₄ | C₁₇H₁₈D₉NO₄[1] |

| Molecular Weight | 309.40 g/mol | 318.46 g/mol [1] |

| Melting Point | 124-136 °C | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | 9.67 | Data not available |

Table 2: Solubility Data

| Solvent | Solubility of Nadolol | Solubility of Nadolol D9 |

| Water | Slightly soluble | Data not available |

| Ethanol | Freely soluble | Data not available |

| Chloroform | Slightly soluble | Data not available |

| Acetone | Practically insoluble | Data not available |

| Benzene | Insoluble | Data not available |

| DMSO | Soluble | 100 mg/mL (314.01 mM)[1] |

Spectral Data

Spectroscopic analysis is crucial for the confirmation of the chemical structure and isotopic enrichment of Nadolol D9.

Table 3: Key Spectral Data

| Technique | Data for Nadolol D9 |

| ¹H NMR | Consistent with the structure, showing the absence of signals corresponding to the tert-butyl protons. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the deuterated structure. |

Note: Specific spectral data such as chemical shifts (δ) for ¹H NMR and mass-to-charge ratios (m/z) for mass spectrometry can be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The following are generalized experimental protocols for the characterization and analysis of Nadolol and its deuterated analogue.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of Nadolol and its analogues is reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220 nm.

-

Procedure: A solution of Nadolol D9 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Quantification in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Nadolol D9 is frequently used as an internal standard for the quantification of Nadolol in biological fluids.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a known amount of Nadolol D9 solution as the internal standard.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

-

Evaporate the organic solvent and derivatize the residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both Nadolol and Nadolol D9.

-

-

Quantification: The concentration of Nadolol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Mechanism of Action

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This action is central to its therapeutic effects.

References

A Technical Guide to Commercially Available Nadolol D9 Standards for Researchers and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug candidates in biological matrices. Nadolol D9, a deuterated analog of Nadolol, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug.[2] This guide provides a comprehensive overview of commercially available Nadolol D9 standards, their suppliers, technical specifications, and detailed experimental protocols for their application.

Commercially Available Nadolol D9 Standards and Suppliers

A number of chemical and pharmaceutical reference standard suppliers offer Nadolol D9. The following table summarizes a selection of these suppliers and their corresponding product information.

| Supplier | Product Name | CAS Number | Product Code/Catalogue No. |

| LGC Standards | Nadolol-d9 | 1246820-10-9 | TRC-N137260 |

| Simson Pharma Limited | Nadolol-D9 | 1432056-38-6 | Not specified |

| MedChemExpress | Nadolol-d9 | Not specified | HY-113223S |

| Pharmaffiliates | Nadolol-d9 | 1246820-10-9 | PA STI 066640[3] |

| Santa Cruz Biotechnology | Nadolol-d9 | 1432056-38-6 | sc-484224 |

| Adva Tech Group Inc. | Nadolol-d9 | Not specified | Not specified |

| Benchchem | Nadolol D9 | Not specified | B1214612 |

| Clearsynth | De(2,3-dihydroxy) Nadolol-d9 Hydrochloride | 15148-92-2 (Unlabelled) | Not specified |

| Immunomart | Nadolol-d9 | Not specified | Not specified |

| TLC Pharmaceutical Standards | Nadolol-d9 (Mixture of Diastereomers) | Not specified | N-261[4] |

Technical Data for Nadolol D9 Standards

The following table summarizes the key technical specifications for Nadolol D9, as reported by various suppliers. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

| Parameter | Value | Source |

| Chemical Formula | C₁₇H₁₈D₉NO₄ | Pharmaffiliates[3], Santa Cruz Biotechnology[5] |

| Molecular Weight | 318.46 g/mol | Pharmaffiliates[3], Santa Cruz Biotechnology[5] |

| Purity | >95% (HPLC) | Adva Tech Group Inc.[6], Benchchem[2] |

| Isotopic Enrichment | Not consistently specified; refer to supplier's Certificate of Analysis. | |

| Appearance | Not consistently specified; typically a solid. |

Application of Nadolol D9 as an Internal Standard in Quantitative Analysis

Nadolol D9 is primarily used as an internal standard in analytical methods to quantify Nadolol in biological samples such as plasma, serum, and urine.[2] The addition of a known amount of the deuterated standard to the samples allows for the correction of variability during sample preparation, chromatography, and detection.[2] The distinct mass shift of +9 m/z units for the tert-butyl fragment of Nadolol D9 compared to the unlabeled Nadolol ensures its unambiguous detection in mass spectrometry.[2]

Experimental Protocols

The following is a representative experimental protocol for the determination of Nadolol in human serum using Nadolol D9 as an internal standard, based on established gas chromatography-mass spectrometry (GC-MS) methods.[7][8] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is also a common and highly sensitive method.[2]

Sample Preparation

A cartridge-based solid-phase extraction (SPE) is an effective method for extracting Nadolol from serum and urine.[7]

-

Spiking: To 1 mL of serum sample, add a known amount of Nadolol D9 working solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Extraction:

-

Condition a cross-linked styrene-divinyl benzene macroreticular resin SPE cartridge.[7]

-

Load the spiked serum sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Nadolol and Nadolol D9 with an appropriate organic solvent (e.g., methanol).

-

-

Derivatization (for GC-MS):

Chromatographic and Mass Spectrometric Conditions

-

Gas Chromatography (GC):

-

Column: A base-deactivated capillary column is recommended.[7]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Detection Mode: Selected Ion Monitoring (SIM).[7] Monitor specific ions for both Nadolol and Nadolol D9 TMS derivatives. The mass spectrum of the deuterated compound will show a distinct mass shift for the tert-butyl fragment.[2]

-

Limit of Detection: Limits of detection as low as 1 ng/mL for Nadolol and 0.5 ng/mL for the deuterated analogue in serum have been reported.[7][8]

-

Mechanism of Action: Beta-Adrenergic Blockade

Nadolol is a non-selective antagonist of beta-1 (ADRB1) and beta-2 (ADRB2) adrenergic receptors.[9] These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in various physiological responses, including increased heart rate and contractility. Nadolol competitively blocks these receptors, thereby attenuating the effects of catecholamines.

Nadolol D9 is a critical tool for researchers and drug development professionals, enabling the precise and accurate quantification of Nadolol in biological matrices. A variety of suppliers offer Nadolol D9 standards, and while specific technical data may vary, the general application as an internal standard in mass spectrometry-based methods is well-established. The experimental protocols outlined in this guide provide a foundation for the development of robust analytical methods for pharmacokinetic and other related studies.

References

- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nadolol D9 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. scbt.com [scbt.com]

- 6. advatechgroup.com [advatechgroup.com]

- 7. Determination of orally coadministered nadolol and its deuterated analogue in human serum and urine by gas chromatography with selected-ion monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of orally coadministered nadolol and its deuterated analogue in human serum and urine by gas chromatography with selected-ion monitoring mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 9. 纳多洛尔 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of Deuterated Nadolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated Nadolol, specifically focusing on the preparation of Nadolol-d9, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. This isotopically labeled version of Nadolol is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.

The synthesis of deuterated Nadolol is not extensively described in single, dedicated publications. However, a robust synthetic strategy can be devised by combining established methods for the synthesis of non-deuterated Nadolol with known procedures for preparing deuterated starting materials. The most logical and efficient pathway involves the synthesis of the key deuterated intermediate, tert-butylamine-d9, followed by its reaction with a suitable Nadolol precursor.

Proposed Synthetic Pathway for Nadolol-d9

The synthesis of Nadolol-d9 can be achieved in a two-stage process:

-

Synthesis of tert-butylamine-d9: This crucial deuterated intermediate can be prepared from commercially available deuterated starting materials.

-

Synthesis of Nadolol-d9: The deuterated amine is then reacted with a Nadolol epoxide precursor to yield the final product.

Caption: Proposed two-stage synthesis pathway for Nadolol-d9.

Stage 1: Synthesis of tert-butylamine-d9

A common and practical method for the synthesis of tert-butylamine involves the reaction of tert-butanol with urea to form tert-butylurea, followed by hydrolysis. To synthesize the deuterated analogue, commercially available tert-butanol-d10 is used.

Experimental Protocol:

Step 1: Synthesis of tert-Butylurea-d9

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add finely powdered urea while maintaining the temperature between 20-25 °C.

-

Add tert-butanol-d10 dropwise from the dropping funnel, ensuring the temperature remains between 20-25 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes and then let it stand at room temperature overnight.

-

Pour the reaction mixture onto crushed ice and water with stirring.

-

Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Cool the mixture in an ice bath to precipitate the tert-butylurea-d9.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Hydrolysis of tert-Butylurea-d9 to tert-Butylamine-d9

-

In a distillation flask, place the dried tert-butylurea-d9 and a 40% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for approximately 4 hours.

-

Distill the resulting tert-butylamine-d9 and collect the fraction boiling at approximately 44-46 °C.

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Starting Material | tert-Butanol-d10 | Commercially Available |

| Isotopic Purity of Starting Material | >98 atom % D | Commercial Suppliers |

| Typical Yield (non-deuterated) | 75-82% | [1] |

Stage 2: Synthesis of Nadolol-d9

The final step in the synthesis is the nucleophilic ring-opening of the epoxide precursor with the newly synthesized tert-butylamine-d9.

Experimental Protocol:

-

Dissolve the epoxide precursor, 5-(2,3-epoxypropoxy)-1,2,3,4-tetrahydronaphthalene-cis-2,3-diol, in a suitable solvent such as tert-butanol.

-

Add tert-butylamine-d9 to the solution. An exothermic reaction may occur, and gentle cooling might be necessary.

-

Stir the reaction mixture at room temperature overnight. The product may begin to precipitate.

-

Cool the reaction mixture and collect the crude Nadolol-d9 by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield highly pure Nadolol-d9.[2]

Quantitative Data for Stage 2:

| Parameter | Value | Reference |

| Starting Material | 5-(2,3-Epoxypropoxy)-1,2,3,4-tetrahydronaphthalene-cis-2,3-diol | Synthesizable |

| Typical Yield (non-deuterated) | 66-82% | [2] |

| Purity after Recrystallization | >99% | [2] |

Experimental Workflow

The overall workflow from starting materials to the final purified product is summarized in the following diagram.

Caption: Overall experimental workflow for the synthesis of Nadolol-d9.

Logical Relationship of Synthetic Choices

The choice of this synthetic pathway is dictated by the commercial availability of deuterated starting materials and the established reliability of the reaction types involved.

Caption: Logical flow for the selection of the synthetic pathway.

References

A Technical Guide to the Certificate of Analysis and Specifications of Nadolol D9

For researchers, scientists, and professionals in drug development, understanding the quality and purity of a deuterated internal standard like Nadolol D9 is paramount for accurate analytical results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. This guide delves into the typical specifications and analytical methodologies associated with Nadolol D9, offering insights into its quality control.

Nadolol D9 is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension and angina.[1] The "D9" designation indicates that nine hydrogen atoms in the tert-butyl group of Nadolol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Nadolol in biological samples.

Product Identification and General Specifications

A Certificate of Analysis for Nadolol D9 will invariably begin with fundamental identification details. These are crucial for ensuring traceability and proper use of the standard.

| Parameter | Specification | Source(s) |

| Chemical Name | 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol | [2] |

| Synonyms | SQ-11725-d9, Anabet-d9, Corgard-d9, Solgol-d9 | [2][3] |

| CAS Number | 1246820-10-9 | [2][4][5] |

| Molecular Formula | C17H18D9NO4 | [2][5][6] |

| Molecular Weight | 318.46 g/mol | [6][7] |

| Appearance | White to off-white solid | [8] |

Purity and Impurity Profile

The purity of an internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. The CoA provides data from various analytical techniques to confirm the purity and identify any potential impurities.

| Parameter | Typical Specification | Methodology | Source(s) |

| Purity (by HPLC) | >95% to >99% | High-Performance Liquid Chromatography (HPLC) | [5][8] |

| Isotopic Purity | ≥98% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) | |

| Water Content | ≤1.0% | Karl Fischer Titration | |

| Related Substances | Specified limits for known and unknown impurities | High-Performance Liquid Chromatography (HPLC) | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the results presented in the CoA. Below are outlines of the key experiments typically performed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any impurities.

A typical HPLC method for Nadolol analysis involves a reversed-phase column, such as an ethylsilane or C18 column, with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[10][11] Detection is commonly performed using a UV detector at a wavelength of 254 nm.[10][12] The purity of Nadolol D9 is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method can also be adapted to quantify related compounds and potential degradation products.[9]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic purity of Nadolol D9. The analysis will confirm the mass-to-charge ratio (m/z) of the molecule, which should correspond to its molecular weight. Furthermore, the mass spectrum will show the distribution of deuterated isotopes, allowing for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectroscopy are used to confirm the chemical structure of Nadolol D9. The absence of signals corresponding to the protons of the tert-butyl group in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive structural evidence.

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: General workflow for a Certificate of Analysis generation.

Caption: Structural relationship between Nadolol and Nadolol D9.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of Nadolol D9. The Certificate of Analysis will typically provide recommended storage conditions.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C for long-term storage | [2][3][8] |

| Shipping Conditions | Ambient | [2][5] |

References

- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nadolol-d9 | CAS 1246820-10-9 | LGC Standards [lgcstandards.com]

- 5. advatechgroup.com [advatechgroup.com]

- 6. scbt.com [scbt.com]

- 7. Nadolol-d9 | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-pressure liquid chromatography of nadolol and other beta-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Chemical and Physical Properties of Nadolol D9

An In-depth Technical Guide to Nadolol D9 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Nadolol D9, a deuterated analog of Nadolol. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental insights.

Nadolol D9 is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker. The introduction of deuterium atoms can be useful in metabolic studies, as it can alter the pharmacokinetic profile of the drug, and it is also commonly used as an internal standard for quantitative analysis by NMR or mass spectrometry.[1]

Multiple CAS numbers have been reported for Nadolol D9, which may correspond to different deuterated isomers or listings by various suppliers.

Table 1: CAS Numbers and Molecular Details for Nadolol D9

| CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| 1432056-38-6 | C₁₇H₁₈D₉NO₄ | 318.46 | Santa Cruz Biotechnology[2] |

| 1246820-10-9 | C₁₇H₁₈D₉NO₄ | 318.46 | LGC Standards, Pharmaffiliates[3][4][5] |

| 94513-92-5 | C₁₇H₁₈D₉NO₄ | 318.46 | GlpBio[6] |

Table 2: Physicochemical and Pharmacokinetic Properties of Nadolol

| Property | Value | Source(s) |

| Parent Compound (Nadolol) CAS | 42200-33-9 | LGC Standards, Wikipedia[3][7] |

| Molecular Formula (Nadolol) | C₁₇H₂₇NO₄ | Wikipedia[7] |

| Molar Mass (Nadolol) | 309.406 g·mol⁻¹ | Wikipedia[7] |

| Solubility (Nadolol D9) | In DMSO: 100 mg/mL (314.01 mM) with sonication | GlpBio[6] |

| Protein Binding | Approximately 30% (to alpha-1-acid glycoprotein) | DrugBank Online[8] |

| Metabolism | Not metabolized by the liver in humans | DrugBank Online[8] |

| Elimination Half-life | 14–24 hours | Wikipedia[7] |

| Excretion | Primarily renal and fecal (unchanged) | DrugBank Online, Wikipedia[7][8] |

| Volume of Distribution | 147-157 L in healthy subjects | DrugBank Online[8] |

Mechanism of Action and Signaling Pathways

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[7] This blockade inhibits the downstream effects of catecholamines like adrenaline and noradrenaline.[9]

-

β₁ Receptor Blockade: Primarily affects the heart, leading to a decreased heart rate and reduced force of myocardial contraction. This action also occurs in the kidneys, where it inhibits the renin-angiotensin system, resulting in decreased vasoconstriction and water retention.[7][9]

-

β₂ Receptor Blockade: Affects smooth muscle cells, such as those in the airways and vasculature. Inhibition of these receptors can lead to airway constriction and an increase in peripheral vascular resistance.[7][8]

The primary signaling pathway inhibited by Nadolol is the cyclic AMP (cAMP) pathway. By blocking β₁ and β₂ adrenoceptors, Nadolol prevents the activation of adenylyl cyclase, thereby inhibiting the production of cAMP and its subsequent signaling cascade.[8]

Receptor Up-regulation Signaling Pathway

Long-term use of β-blockers like Nadolol can lead to an up-regulation of β-adrenergic receptors. Research indicates that Nadolol-induced β₁-AR up-regulation is mediated through a distinct pathway involving α₁-adrenergic receptor activation and Protein Kinase C (PKC).[10] This process appears to stabilize β₁-AR mRNA, leading to increased receptor expression.[10]

Experimental Protocols

Study of Nadolol-Induced β-Adrenergic Receptor Up-regulation

The following methodology is summarized from a study investigating the mechanisms of β-AR up-regulation in mouse cerebral cortical neurons.[10]

-

Objective: To clarify the mechanisms of β-AR up-regulation following continuous exposure to Nadolol.

-

Model System: Mouse cerebral cortical neurons.

-

Experimental Conditions:

-

Neurons were continuously exposed to Nadolol (10 nM) for 24 hours.

-

The dose-dependent effects of Nadolol on both β₁ and β₂ receptor subtypes were evaluated.

-

-

Key Interventions and Measurements:

-

Protein A Kinase Inhibition: The inhibitor KT5720 was used to determine if the cAMP pathway was involved in the up-regulation.

-

α₁-AR Agonism/Antagonism: Phenylephrine (an α₁-AR agonist) was used to test its effect on β-AR expression. Prazosin (an α₁-AR antagonist) was used to see if it could suppress the Nadolol-induced effects.

-

PKCα Phosphorylation: The level of phosphorylated protein kinase Cα (pPKCα) was measured to assess the involvement of the PKC pathway.

-

mRNA Stability: The degradation of β₁-AR and β₂-AR mRNA was measured to determine if Nadolol affected mRNA stability.

-

-

Summary of Results: The study found that Nadolol-induced up-regulation of β₁-ARs is mediated by the activation of α₁-ARs, leading to increased pPKCα levels, which in turn stabilizes β₁-AR mRNA.[10] This effect was not observed for β₂-ARs, suggesting a different regulatory pathway for that subtype.[10]

Dosing and Administration

While Nadolol D9 is primarily for research use, the established clinical dosages for the parent compound, Nadolol, are relevant for experimental design and context.

Table 3: Clinical Dosing of Nadolol (Parent Compound)

| Indication | Initial Dose | Maintenance/Max Dose | Source(s) |

| Hypertension | 40 mg once daily | Up to 320 mg/day | Medscape, StatPearls[11][12] |

| Angina Pectoris | 40 mg once daily | Up to 240 mg/day | Medscape, StatPearls[11][12] |

| Supraventricular Tachycardia (Off-label) | - | 60-160 mg/day | Medscape[11] |

| Migraine Prophylaxis (Off-label) | 40-80 mg once daily | Up to 240 mg/day | Medscape[11] |

| Upper GI Rebleed (Off-label) | - | 40-160 mg/day | Medscape[11] |

Note on Dose Adjustments:

-

Renal Impairment: Dosage intervals should be extended for patients with a creatinine clearance below 50 mL/min.[13]

-

Pediatric and Geriatric Use: Lower starting doses are often considered for pediatric (off-label) and geriatric populations.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Nadolol-d9 | CAS 1246820-10-9 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. omsynth.com [omsynth.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. Nadolol - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Nadolol? [synapse.patsnap.com]

- 10. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nadolol dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to Nadolol D9

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Nadolol D9, a deuterated analog of the non-selective beta-adrenergic receptor blocker, Nadolol. This document details its molecular characteristics, mechanism of action, and its application in experimental protocols, with a focus on quantitative analysis.

Core Molecular and Physical Data

Nadolol D9 is a synthetically modified version of Nadolol where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of Nadolol.

| Property | Value | Citations |

| Molecular Weight | 318.46 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₁₇H₁₈D₉NO₄ | [1] |

| Appearance | Off-white to light yellow solid | [5] |

| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [5] |

Mechanism of Action and Signaling Pathways

Nadolol, and by extension Nadolol D9, functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), specifically β1 and β2 receptors. It does not exhibit intrinsic sympathomimetic activity.

The primary signaling pathway affected by Nadolol is the G-protein coupled receptor (GPCR) cascade initiated by catecholamines like epinephrine and norepinephrine. By blocking β-ARs, Nadolol inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to a cascade of downstream effects, depending on the tissue type.

-

Cardiac Muscle (β1 receptors): Decreased cAMP levels lead to reduced activation of protein kinase A (PKA). This results in decreased phosphorylation of calcium channels, leading to a reduction in heart rate (negative chronotropy), force of contraction (negative inotropy), and conduction velocity.

-

Vascular and Bronchial Smooth Muscle (β2 receptors): Blockade of β2 receptors prevents smooth muscle relaxation, which can lead to vasoconstriction and bronchoconstriction.

-

Kidney (β1 receptors): Inhibition of β1 receptors in the juxtaglomerular apparatus suppresses the release of renin, thereby downregulating the renin-angiotensin-aldosterone system.

A study has also suggested that long-term nadolol exposure can lead to an up-regulation of β1-adrenergic receptors, a process mediated by the α1-adrenergic receptor and protein kinase C (PKC) signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chiral separation of beta-blocker drug nadolol by HPLC--a kinetic and equilibrium study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Handling of Nadolol D9: A Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Nadolol D9, a deuterated analog of the beta-adrenergic receptor blocker, Nadolol. Understanding these parameters is critical for ensuring the accuracy and reliability of quantitative bioanalytical studies.

Nadolol D9 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic and bioequivalence studies of Nadolol. Its chemical structure, being nearly identical to Nadolol, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the precision of methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Recommended Storage Conditions

To maintain its purity and integrity, Nadolol D9 requires specific storage conditions. Adherence to these guidelines is crucial to prevent degradation and ensure its suitability as an internal standard. The recommended storage conditions for Nadolol D9 in both solid and solution forms are summarized below.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

It is recommended to handle the powdered form in a controlled environment to minimize exposure to moisture and light.

Stability Profile and Degradation Pathways

While specific forced degradation studies on Nadolol D9 are not extensively available in the public domain, the stability profile of its non-deuterated counterpart, Nadolol, offers valuable insights. Forced degradation studies on Nadolol have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.[1][2][3] Conversely, Nadolol has demonstrated stability under thermal and photolytic conditions.[1][2][3]

The primary degradation pathways for Nadolol likely involve hydrolysis of the ether linkage and oxidation of the secondary alcohol groups. It is generally expected that the stability of a deuterated compound will be similar to its non-deuterated form. The replacement of hydrogen with deuterium atoms in the tert-butyl group of Nadolol D9 is not expected to significantly alter its susceptibility to hydrolytic or oxidative degradation. However, without specific stability-indicating studies on Nadolol D9, this remains an assumption. Researchers should be aware of the potential for unknown degradation products and should validate the stability of Nadolol D9 under their specific experimental conditions.

Experimental Protocol: Forced Degradation Study

To ensure the stability-indicating nature of an analytical method, a forced degradation study is essential. The following is a generalized experimental protocol that can be adapted for assessing the stability of Nadolol D9.

Objective: To investigate the potential degradation of Nadolol D9 under various stress conditions and to identify and separate any degradation products from the parent compound.

Materials:

-

Nadolol D9 reference standard

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

HPLC or UPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Stability chambers or ovens

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Nadolol D9 in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of Nadolol D9 to dry heat in an oven at a controlled temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Also, expose a solution of Nadolol D9 to the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution of Nadolol D9 to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent Nadolol D9 peak from any potential degradation product peaks.

-

Data Evaluation:

-

Calculate the percentage degradation of Nadolol D9 in each stressed sample.

-

Assess the peak purity of the Nadolol D9 peak in the chromatograms of the stressed samples.

-

If degradation is observed, identify and characterize the degradation products using techniques such as mass spectrometry.

-

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the typical workflow for a forced degradation study.

References

In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, pharmacological properties, and experimental data related to Nadolol D9. While a specific Safety Data Sheet (SDS) for the deuterated analog, Nadolol D9, is not publicly available, this document compiles and extrapolates from the extensive data available for Nadolol, noting the isotopic labeling for context. Nadolol D9 is a valuable tool in research and development, particularly in pharmacokinetic and metabolism studies, where its distinct mass allows for precise tracking and quantification.

Chemical and Physical Properties

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1] The deuterated form, Nadolol D9, shares the same core chemical structure with the substitution of nine hydrogen atoms with deuterium. This isotopic labeling minimally alters the physicochemical properties relevant to safety but provides a crucial analytical distinction.

| Property | Value | Reference |

| Chemical Name | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | [1] |

| Molecular Formula (Nadolol) | C₁₇H₂₇NO₄ | [1] |

| Molecular Weight (Nadolol) | 309.40 g/mol | [1] |

| Molecular Formula (Nadolol D9) | C₁₇H₁₈D₉NO₄ | |

| Molecular Weight (Nadolol D9) | 318.46 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 124-136 °C | |

| Solubility | Freely soluble in ethanol and methanol; slightly soluble in water and chloroform; practically insoluble in acetone and benzene. | [2] |

| Octanol/Water Partition Coefficient (Log P) | 0.71 to 1.2 | [1] |

Toxicological Data

Toxicological data for Nadolol has been established through extensive studies in various animal models. These findings are considered directly relevant for assessing the safety profile of Nadolol D9 in a research setting.

| Test | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Mouse | Oral | 4500 mg/kg | [3] |

| Rat | Oral | 5300 mg/kg | [3] | |

| Carcinogenicity | Rat, Mouse | Oral (2-year study) | No neoplastic, preneoplastic, or non-neoplastic pathologic lesions observed. | |

| Embryo- and Fetotoxicity | Rabbit | Oral | Evidence of toxicity at doses 5 to 10 times the maximum indicated human dose. | |

| Rat, Hamster | Oral | No evidence of embryo- or fetotoxicity. | ||

| Mutagenicity (Ames Test) | Negative |

Handling and Storage

Proper handling and storage procedures are critical to ensure the stability and safety of Nadolol D9.

| Aspect | Recommendation |

| Storage Temperature | Store at room temperature, between 20°C and 25°C (68°F and 77°F).[4][5] |

| Storage Conditions | Keep in a tightly closed, light-resistant container in a cool, dry place.[2][4][5] |

| Handling Precautions | Avoid contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure adequate ventilation to prevent inhalation of dust. |

| In case of Exposure | Skin Contact: Wash the affected area with soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. |

Pharmacological Profile and Signaling Pathway

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure.

The primary signaling pathway affected by Nadolol involves the G-protein coupled beta-adrenergic receptors. Blockade of these receptors prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including decreased protein kinase A (PKA) activity, which in cardiac muscle cells, leads to reduced calcium influx and a subsequent decrease in contractility and heart rate.

Interestingly, prolonged exposure to nadolol has been shown to induce an up-regulation of β₁-adrenergic receptors. This process is thought to be mediated through a protein kinase C (PKC)-related pathway, which is activated via α₁-adrenergic receptors.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dose toxicity study: Topics by Science.gov [science.gov]

- 4. Electrophysiologic and antiarrhythmic actions of nadolol: acute ischemia in the presence of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of prevention of sudden death by nadolol: differential actions on arrhythmia triggers and substrate after myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Nadolol in Biological Matrices using Nadolol-D9 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Nadolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate and precise quantification of nadolol in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability during sample preparation and mitigates matrix effects that can alter ionization efficiency.[3] Nadolol-D9, the deuterium-labeled analog of nadolol, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring co-elution and similar behavior during extraction and ionization.[4][5]

This application note provides a detailed protocol for the quantification of nadolol in plasma using Nadolol-D9 as an internal standard with LC-MS/MS. The method is sensitive, selective, and has been validated according to FDA guidelines.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Analytes: Nadolol, Nadolol-D9 (Internal Standard, IS)

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and ethyl acetate.

-

Water: Deionized or Milli-Q grade water.

-

Reagents: Ammonium formate, formic acid.

-

Biological Matrix: Rat or human plasma.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nadolol and Nadolol-D9 by dissolving the accurately weighed compounds in methanol.

-

Working Stock Solutions: Prepare intermediate working stock solutions by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QC samples by spiking the appropriate working stock solutions into blank plasma. A typical calibration curve concentration range for nadolol is 6 to 3000 ng/mL.[5][6][7]

-

Internal Standard (IS) Working Solution: Prepare a working solution of Nadolol-D9 at a constant concentration (e.g., 100 ng/mL) in a 50:50 acetonitrile/water mixture.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for nadolol quantification in rat plasma.[5][6][7]

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the Nadolol-D9 internal standard working solution to each tube.

-

Add 50 µL of 1 M ammonium formate (pH 3).[3]

-

Add 650 µL of ethyl acetate as the extraction solvent.[3][5]

-

Vortex mix the tubes for 10-20 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 400-500 µL) to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 20:80 v/v, 10 mM ammonium formate:acetonitrile).[5][7]

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. High-pressure liquid chromatography of nadolol and other beta-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study (2023) | Narasimha Kanjarla [scispace.com]

Application Note: Quantitative Analysis of Nadolol in Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Nadolol in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Nadolol D9 as a stable isotope-labeled internal standard ensures high accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Nadolol concentrations in a biological matrix.

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris.[1] Accurate quantification of Nadolol in plasma is crucial for pharmacokinetic and bioavailability studies in drug development. This application note details a validated LC-MS/MS method for the determination of Nadolol in plasma, employing Nadolol D9 as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response. The method is demonstrated to be sensitive, specific, and reproducible over a clinically relevant concentration range.

Experimental

Materials and Reagents

-

Nadolol and Nadolol D9 reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (with anticoagulant)

-

Ethyl acetate

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm)[2][3]

-

Vortex mixer

-

Centrifuge

-

Pipettes and other standard laboratory glassware

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Nadolol and Nadolol D9 from plasma.[2][3]

-

Allow plasma samples to thaw at room temperature.

-

Spike 200 µL of plasma with 50 µL of the internal standard solution (Nadolol D9).

-

Add 600 µL of ethyl acetate to the plasma sample.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[2][3]

-

Mobile Phase: A mixture of 10 mM ammonium formate (A) and acetonitrile (B) in a ratio of 20:80 (v/v)[2][3]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Results

The LC-MS/MS method demonstrated excellent performance for the quantification of Nadolol in plasma. The method was validated according to FDA guidelines for selectivity, sensitivity, accuracy, precision, and stability.[2][3]

Linearity and Sensitivity

The method was found to be linear over the concentration range of 6 to 3000 ng/mL.[2][3] The lower limit of quantification (LLOQ) was determined to be 6 ng/mL.[2][3]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 6 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 18 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 1500 | < 15 | 85-115 | < 15 | 85-115 |

| HQC | 2400 | < 15 | 85-115 | < 15 | 85-115 |

Data presented is representative and based on typical validation results.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of Nadolol in plasma.

Caption: Logical relationship of analyte and internal standard in LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Nadolol in plasma. The use of a deuterated internal standard, Nadolol D9, ensures the accuracy and robustness of the results. This application note provides a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and other studies involving Nadolol.

References

Application Notes and Protocols for Nadolol Analysis using Nadolol D9

These application notes provide detailed methodologies for the quantitative analysis of Nadolol in biological matrices, utilizing Nadolol D9 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.

Liquid-Liquid Extraction (LLE) for Nadolol in Rat Plasma

Application Note:

This application note describes a sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Nadolol in rat plasma. Nadolol D9 is employed as the internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure using ethyl acetate, which provides clean extracts and high recovery. This method is suitable for pharmacokinetic studies.[1][2][3]

Experimental Protocol:

-

Sample Preparation:

-

Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

-

Add 20 µL of Nadolol D9 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds to mix.

-

-

Liquid-Liquid Extraction:

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Analysis:

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linearity Range | 6 - 3000 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 6 ng/mL | [1][2] |

| Internal Standard | Nadolol D9 | [1][2] |

| Extraction Solvent | Ethyl Acetate | [1][2][3] |

| Recovery | Acceptable as per FDA guidelines | [1][2] |

Experimental Workflow Diagram:

References

- 1. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study (2023) | Narasimha Kanjarla [scispace.com]

- 2. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nadolol in Plasma Using Nadolol D9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nadolol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It functions by competitively blocking β1-adrenergic receptors in the heart and β2-adrenergic receptors in vascular smooth muscle, which reduces heart rate and blood pressure.[3][4] Accurate quantification of Nadolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a highly selective and sensitive bioanalytical method for the determination of Nadolol in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Nadolol D9, to ensure high accuracy and precision. The protocol has been developed and validated based on FDA guidelines.[5][6]

Experimental Protocols

Materials and Reagents

-

Analyte: Nadolol analytical standard

-

Internal Standard (IS): Nadolol D9

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade)[5][6]

-

Reagents: Ammonium formate, Formic acid, Orthophosphoric acid, Zinc sulfate[5][6][7]

-

Water: HPLC grade water

-

Biological Matrix: Blank rat or human plasma

Instrumentation

-

LC System: UPLC System (e.g., Waters ACQUITY UPLC)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Software: MassLynx or equivalent data acquisition and processing software

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Nadolol and Nadolol D9 in methanol to obtain final concentrations of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.

-

Internal Standard Spiking Solution: Dilute the Nadolol D9 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate Nadolol working solutions to prepare CC and QC samples at low, medium, and high concentrations (LQC, MQC, HQC). The calibration range for Nadolol in plasma is typically 6 to 3000 ng/mL.[5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the LLE procedure for extracting Nadolol from plasma samples.[5][6]

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Spiking Solution (Nadolol D9) to each tube and vortex briefly.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (20:80 v/v, 10 mM ammonium formate:acetonitrile).[5][6]

-

Vortex for 1 minute and transfer the solution to an autosampler vial for analysis.

Sample Preparation Workflow

Caption: Liquid-Liquid Extraction (LLE) workflow for Nadolol from plasma.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Nadolol and Nadolol D9.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Agilent Zorbax XDB C18 (150 mm x 4.6 mm, 3.5 µm)[5][6] |

| Mobile Phase A | 10 mM Ammonium Formate in Water[5][6] |

| Mobile Phase B | Acetonitrile[5][6] |

| Ratio (A:B) | 20:80 (v/v)[5][6] |

| Flow Rate | 0.5 mL/min[5][6] |

| Elution Mode | Isocratic[5][6] |

| Injection Volume | 15 µL[5] |

| Column Temperature | 30°C[5][6] |

| Run Time | 2.5 minutes[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5][6] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Nadolol | 310.20[5][6] | 254.10[5][6] | 0.1 | 30 | 15 |

| Nadolol D9 (IS) | 319.20[5][6] | 255.00[5][6] | 0.1 | 30 | 15 |

Method Validation Summary

The method was validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery, demonstrating its suitability for bioanalytical applications.

Table 4: Linearity and LLOQ

| Parameter | Result |

| Linearity Range | 6 - 3000 ng/mL[5][6] |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 6 ng/mL[5][6] |

Table 5: Inter-day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LQC | 18 | Within ± 20% | < 20% |

| MQC | 1500 | Within ± 15% | < 15% |

| HQC | 2400 | Within ± 15% | < 15% |

| (Acceptance criteria based on FDA guidelines where precision (%CV) should be <15% and accuracy (%Bias) should be within ±15%, except for LLOQ where they should be <20% and within ±20% respectively[8]) |

Table 6: Recovery

| Analyte | Recovery (%) |

| Nadolol | ~100.6%[2][9] |

| Nadolol D9 (IS) | Consistent across batches |

Mechanism of Action Visualization

Nadolol is a non-selective beta-blocker that antagonizes the effects of catecholamines like epinephrine and norepinephrine at both β1 and β2 adrenergic receptors.

Nadolol's Mechanism of Action

Caption: Competitive antagonism of Nadolol at β1 and β2 adrenergic receptors.

Conclusion

This application note presents a validated UPLC-MS/MS method for the quantification of Nadolol in plasma. The use of a deuterated internal standard (Nadolol D9) and a straightforward liquid-liquid extraction protocol provides a reliable, accurate, and precise assay.[5][6] With a short run time of 2.5 minutes, the method is suitable for high-throughput analysis in clinical and preclinical studies.[5] The method exhibits excellent sensitivity and linearity over a wide concentration range, making it a valuable tool for researchers in the field of drug development and pharmacology.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Physiologically Based Pharmacokinetic Model of Nadolol in Adults with Renal Disease and Pediatrics with Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of Nadolol D9 in therapeutic drug monitoring (TDM).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Therapeutic Drug Monitoring (TDM) of nadolol is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing dose-related adverse effects. This document provides a comprehensive overview of the application of Nadolol-d9 as an internal standard for the accurate quantification of nadolol in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Nadolol-d9, a deuterated analog of nadolol, is the ideal internal standard for this application. Its physicochemical properties are nearly identical to nadolol, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution characteristic is critical for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. The mass difference between nadolol and Nadolol-d9 allows for their distinct detection by the mass spectrometer, leading to precise and accurate quantification.